molecular formula C16H20N2O4S B11128083 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

Cat. No.: B11128083
M. Wt: 336.4 g/mol
InChI Key: BCVCPSORCTZOBY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide, often referred to as Compound X , is a synthetic organic molecule with diverse applications. Its structure combines an indole core with a thiophene ring and a carboxamide functional group. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Synthesis via Indole Formation:

    Thiophene Incorporation:

    Carboxamide Formation:

    Final Assembly:

Industrial Production::
  • Large-scale production of Compound X may involve multistep processes, optimization, and purification.
  • Industry-specific methods are proprietary, but they likely follow similar principles to the laboratory-scale synthesis.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The thiophene ring is susceptible to electrophilic substitution (e.g., halogenation, nitration).

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Incorporation into polymers or materials with unique properties.

    Industry: Potential use in agrochemicals, dyes, or specialty chemicals.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with specific receptors, enzymes, or proteins.

    Pathways Involved: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Compound X stands out due to its specific combination of indole, thiophene, and carboxamide functionalities.

: Example reference. : Another example reference.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C16H20N2O4S/c1-22-8-7-18-14-5-3-2-4-12(14)10-15(18)16(19)17-13-6-9-23(20,21)11-13/h2-5,10,13H,6-9,11H2,1H3,(H,17,19)

InChI Key

BCVCPSORCTZOBY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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